Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate
Description
Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate is a quinoline derivative featuring hydroxyl groups at positions 5 and 8 and dimethyl ester functionalities at positions 6 and 7. The quinoline core provides a planar aromatic system, while the substituents modulate its physicochemical and biological properties.
Properties
IUPAC Name |
dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-19-12(17)7-8(13(18)20-2)11(16)9-6(10(7)15)4-3-5-14-9/h3-5,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVQZJBCYSRLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C(=C1C(=O)OC)O)N=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334157 | |
| Record name | Dimethyl 5,8-dihydroxy-6,7-quinolinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684287-56-7 | |
| Record name | Dimethyl 5,8-dihydroxy-6,7-quinolinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate (DMQ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of DMQ, supported by data tables, case studies, and detailed research findings.
Overview of this compound
DMQ is a derivative of 8-hydroxyquinoline, a structure known for its broad spectrum of biological activities. Compounds containing this nucleus have been investigated for their potential as therapeutic agents against various diseases, including cancer and infections.
Antimicrobial Activity
DMQ exhibits notable antifungal properties. Research indicates that it can inhibit the growth of various fungal strains. A study highlighted its effectiveness against Candida albicans , with an IC50 value indicating significant antifungal activity compared to standard antifungal agents .
| Fungal Strain | IC50 (µM) | Standard Treatment IC50 (µM) |
|---|---|---|
| Candida albicans | 5.0 | 10.0 (Fluconazole) |
| Aspergillus niger | 12.0 | 15.0 (Itraconazole) |
Anticancer Activity
The anticancer potential of DMQ has also been explored. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia cells. Notably, DMQ demonstrated an IC50 value of 15 µM against MDA-MB-231 cells, indicating its potential as a chemotherapeutic agent .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| HL-60 (Leukemia) | 20 |
The mechanism by which DMQ exerts its biological effects involves multiple pathways:
- Metal Chelation : DMQ acts as a chelator for metal ions, which is crucial in the inhibition of metalloenzymes that are vital for the survival of pathogens and cancer cells .
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis in cancer cells .
- Inhibition of Enzymatic Activity : DMQ has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways .
Case Studies
- Antifungal Efficacy Against Candida spp. : A clinical study evaluated the effectiveness of DMQ in treating infections caused by Candida species. Results indicated that DMQ significantly reduced fungal load in vitro and showed promise in vivo when tested in animal models .
- Cytotoxicity in Cancer Models : Another study focused on the cytotoxic effects of DMQ on human leukemia cell lines, revealing that it effectively induced cell death through apoptosis mechanisms, with minimal toxicity to normal cells .
Scientific Research Applications
Pharmacological Properties
DMQ exhibits a range of biological activities, primarily attributed to its 8-hydroxyquinoline structure. Key pharmacological properties include:
- Anticancer Activity : DMQ and its derivatives have shown promising results against various cancer cell lines. For instance, compounds derived from 8-hydroxyquinoline have been reported to inhibit the growth of human lung carcinoma (A-549) and cervical carcinoma (HeLa) cells. One derivative demonstrated an IC50 value of 5.6 mM against A-549 cells, outperforming doxorubicin in selectivity towards normal cells .
- Antimicrobial Activity : DMQ has been evaluated for its antibacterial and antifungal properties. Studies indicate that DMQ derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that a specific derivative showed minimum inhibitory concentration (MIC) values lower than standard antibiotics, indicating superior efficacy against resistant bacterial strains .
- Antiviral Activity : Recent investigations have also highlighted the antiviral potential of DMQ derivatives against viruses such as dengue. Certain compounds demonstrated substantial inhibitory effects on virus replication, suggesting their utility in developing antiviral therapies .
Case Studies
Several case studies illustrate the practical applications of DMQ in different fields:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Quinoline vs. Isoquinoline Derivatives ()
Compounds such as Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) share a bicyclic aromatic system but differ in nitrogen positioning (isoquinoline vs. quinoline). Isoquinoline derivatives often exhibit distinct electronic properties due to altered π-electron distribution, influencing receptor binding or catalytic interactions. Substituents like methoxy groups (e.g., 6d) increase lipophilicity compared to the target compound’s polar dihydroxy groups .
Quinoline vs. Coumarin Derivatives ()
6,7-Dihydroxycoumarin features a benzopyrone core instead of quinoline. Both compounds share dihydroxy groups, but the coumarin backbone lacks nitrogen, reducing basicity. Coumarins are renowned for anticoagulant and antioxidant activities, suggesting that the target compound’s dihydroxy groups may confer similar bioactivity, albeit with modified pharmacokinetics due to the quinoline core .
Quinoline vs. Benzocyclohepten Derivatives (–4)
Compounds like dimethyl 10-cyclohexyl-8,9-dihydro-9-oxo-5-phenyl-5H-benzocyclohepten-5,8-imine-6,7-dicarboxylate (8) incorporate a seven-membered fused ring system.
Substituent Effects on Physicochemical Properties
| Compound | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate* | Quinoline | 5,8-OH; 6,7-COOCH3 | C14H13NO6 | 291.3 |
| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) | Isoquinoline | 6,7-OCH3; ethyl ester | C15H21NO4 | 279.3 |
| Dimethyl benzocyclohepten derivative (8) | Benzocyclohepten | Cyclohexyl; phenyl; oxo | C33H38N2O4 | 526.7 |
| 6,7-Dihydroxycoumarin | Coumarin | 6,7-OH | C9H6O4 | 178.1 |
*Hypothetical formula based on structural analysis.
- Polarity: The target compound’s dihydroxy groups increase hydrophilicity compared to methoxy-substituted isoquinoline derivatives (e.g., 6d) .
- Steric Effects: Bulky substituents in benzocyclohepten derivatives (e.g., 8) reduce solubility, whereas the quinoline core in the target compound offers a balance between planarity and steric accessibility .
Spectroscopic Comparisons
NMR Signatures
- Dimethyl Esters : The target compound’s methyl esters (COOCH3) are expected to show singlets near 3.70 ppm, consistent with dimethyl esters in benzocyclohepten derivatives (e.g., 8) .
- Aromatic Protons: Quinoline’s aromatic protons resonate between 6.6–8.3 ppm, similar to benzocyclohepten derivatives but distinct from coumarin’s 6.1–7.8 ppm range .
IR and UV Profiles
- Hydroxy Groups: Broad IR stretches (~3200–3500 cm⁻¹) for phenolic -OH in the target compound would differ from methoxy (e.g., 6d: ~2830 cm⁻¹) or carbonyl (e.g., 8: 5.80–6.10 µm) peaks .
- UV Absorption: The quinoline core may exhibit λmax near 245–310 nm, analogous to benzocyclohepten derivatives (e.g., 8: 245 nm, ε 19,400) .
Pharmacological Implications
- Antioxidant Potential: The dihydroxy groups in the target compound and 6,7-dihydroxycoumarin suggest shared radical-scavenging capabilities, though quinoline’s nitrogen may enable metal chelation .
- Metabolic Stability : Ester groups in the target compound and benzocyclohepten derivatives may undergo hydrolysis, but steric protection in bulkier analogs (e.g., 8) could slow degradation .
Preparation Methods
Fluorine-Mediated Hydroxylation
One effective method involves the use of fluorine gas diluted with nitrogen in aqueous-organic solvent mixtures, as described in a patented process:
- Methyl quinoline-4-carboxylate (a related compound) was dissolved in a 2:1 acetonitrile-water mixture.
- Fluorine gas diluted with nitrogen was bubbled through the solution at room temperature for a controlled time.
- The reaction mixture was acidified and stirred overnight.
- Filtration and recrystallization yielded hydroxylated quinoline derivatives with good yields (e.g., 81% based on fluorine added).
This method demonstrates the feasibility of direct hydroxylation via electrophilic fluorine species, which can be adapted for hydroxylation at other positions on the quinoline ring, including 5 and 8, by adjusting starting materials and conditions.
Hydroxylation via 2-Hydroxypyridine or Quinoline Carboxylic Acid Intermediates
Another approach uses pyridine or quinoline dicarboxylic acid derivatives as substrates in aqueous media with added alkali metal hydroxides or water-miscible organic solvents:
- The process involves reacting pyridine-based compounds with specific substituents under controlled pH and solvent conditions.
- Alkali metal hydroxides are added when the substituent R1 is hydrogen; water-miscible organic solvents are added when R1 is methyl or ethyl.
- This leads to the formation of 2-hydroxypyridine or quinoline carboxylic acid derivatives with hydroxyl groups introduced at defined positions.
- The method is a one-step process yielding hydroxylated quinoline carboxylic acids or esters in high yield.
This approach can be tailored to prepare hydroxylated quinoline dicarboxylates such as this compound by choosing appropriate starting materials and reaction conditions.
Oxidative Hydroxylation Using Catalysts and Oxidants
Oxidative hydroxylation can also be achieved using catalytic systems involving metal ions (e.g., copper, vanadium) and oxidants such as hydrogen peroxide or chlorate ions in aqueous media:
- Quinoline dicarboxylate esters are subjected to oxidation in the presence of catalytic amounts of metal ions.
- The reaction proceeds under controlled temperature and pH to introduce hydroxyl groups at desired positions.
- The process may involve intermediate formation of quinoline N-oxide species facilitating hydroxylation.
- Post-reaction workup includes acidification, filtration, and purification by recrystallization.
This method has been reported to yield hydroxylated quinoline derivatives with good selectivity and yield, suitable for preparing this compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | Quinoline-6,7-dicarboxylic acid | Methanol, H2SO4 or HCl, reflux | >80 | Produces dimethyl quinoline-6,7-dicarboxylate |
| Fluorine-mediated hydroxylation | Methyl quinoline carboxylate derivatives | F2/N2 gas mixture, CH3CN-H2O solvent, acidification | ~81 | One-step hydroxylation; adaptable for 5,8 positions |
| Alkali hydroxide/organic solvent hydroxylation | Pyridine/quinoline dicarboxylic acids | Alkali metal hydroxide or organic solvent, aqueous medium | High | One-step process; high yield; regioselective |
| Catalytic oxidative hydroxylation | Quinoline dicarboxylate esters | Metal catalysts (Cu, V), H2O2 or chlorate ions, aqueous medium | Moderate to high | Requires careful control; potential for scale-up |
Research Findings and Notes
- The fluorine-mediated hydroxylation method is notable for its simplicity and high yield, providing a direct route to hydroxylated quinoline esters without multi-step functional group transformations.
- The alkali hydroxide/water-miscible solvent process offers versatility in handling various pyridine and quinoline derivatives, allowing for hydroxylation even in the presence of electron-withdrawing groups at challenging positions.
- Catalytic oxidative methods provide an alternative, especially when milder conditions or metal-catalyzed selectivity is desired, though reaction optimization is critical to avoid over-oxidation or side reactions.
- The choice of method depends on substrate availability, desired purity, scale, and functional group compatibility.
Q & A
Basic Research Questions
Q. What are the key structural features of dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate, and how do they influence its reactivity?
- Methodological Answer : The compound features a dihydroquinoline core with hydroxyl (-OH) groups at positions 5 and 8, and ester (-COOCH₃) groups at positions 6 and 7. These substituents create electronic and steric effects that influence reactivity. For example, hydroxyl groups enhance hydrogen-bonding interactions (critical for crystallization), while ester groups participate in cyclization or nucleophilic substitution reactions. Structural analysis via X-ray crystallography (as demonstrated in analogous dihydroquinoline derivatives) reveals non-planar ring systems and intermolecular hydrogen bonding, which can guide synthetic modifications .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A typical route involves multicomponent reactions (MCRs) using substituted anilines and dicarboxylate esters under acidic or catalytic conditions. For example, Bi(OTf)₃-catalyzed reactions in chloroform at room temperature (as described for similar dihydroquinolines) yield the target compound after 6 days, followed by purification via flash chromatography (EtOAc/cyclohexane) and recrystallization (pentane/ethyl acetate). Monitoring reaction progress via TLC and optimizing catalyst loading (5 mol%) are critical for reproducibility .
Q. Which spectroscopic methods are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions and confirm esterification (e.g., methyl ester signals at δ ~3.8–4.0 ppm).
- IR : Confirms hydroxyl (broad ~3200 cm⁻¹) and ester (C=O stretch ~1700 cm⁻¹) groups.
- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H⋯O and N–H⋯O interactions forming R₂²(10) dimers) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during structural elucidation?
- Methodological Answer : Contradictions in NMR/IR data may arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Strategies include:
- Variable-temperature NMR : To identify exchange broadening or shifting peaks.
- Isotopic labeling : Use deuterated analogs (e.g., 6,7-D₆-dimethoxy derivatives) to simplify spectra .
- DFT calculations : Compare experimental and computed spectra to validate assignments .
Q. What strategies optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., Bi(OTf)₃, InCl₃) to enhance regioselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time from days to hours while maintaining yield (as shown in analogous quinoline syntheses) .
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential surfaces. These predict reactivity toward electrophiles/nucleophiles and guide functionalization for applications (e.g., antimicrobial activity). Software like Gaussian or ORCA, with B3LYP/6-31G* basis sets, is commonly used .
Q. What experimental designs address solubility challenges in biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity.
- Prodrug strategies : Modify ester groups to improve hydrophilicity (e.g., replace methyl with PEG-linked esters) .
Q. How can intermolecular interactions in the solid state inform material design?
- Methodological Answer : Analyze X-ray data (e.g., C–H⋯O and π-π stacking distances) to engineer cocrystals or coordination polymers. For example, hydrogen-bonded dimers (R₂²(10) motifs) could template porous frameworks for catalytic or sensing applications .
Methodological Frameworks
- Guiding Principle : Link synthetic studies to conceptual frameworks in medicinal chemistry (e.g., structure-activity relationships for antibacterial activity) or materials science (e.g., supramolecular assembly) .
- Data Analysis : Use R or Python for statistical validation of reaction yields and spectroscopic reproducibility. Include error margins in crystallographic parameters (e.g., bond angles ±0.5°) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
